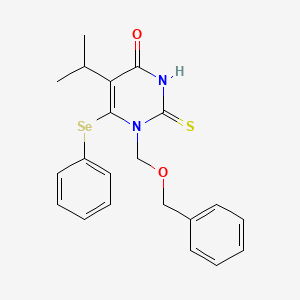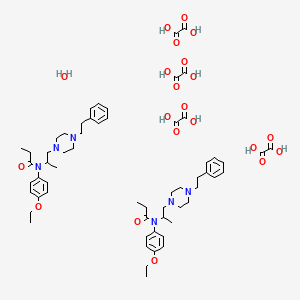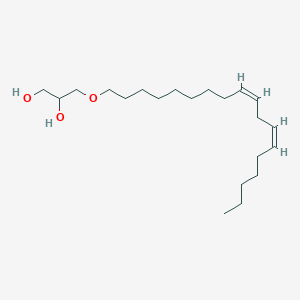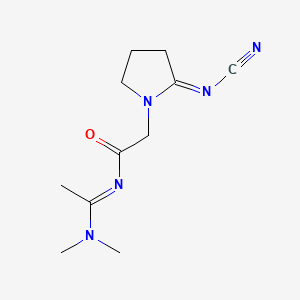
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a cyanoimino group, a dimethylamino group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions . The reaction mixture is then processed to isolate the desired product through crystallization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-Cyano-2-dimethylamino-1,3-dithiolane: Another compound with a cyanoimino group and dimethylamino group.
Uniqueness
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
159383-36-5 |
|---|---|
Formule moléculaire |
C11H17N5O |
Poids moléculaire |
235.29 g/mol |
Nom IUPAC |
2-(2-cyanoiminopyrrolidin-1-yl)-N-[1-(dimethylamino)ethylidene]acetamide |
InChI |
InChI=1S/C11H17N5O/c1-9(15(2)3)14-11(17)7-16-6-4-5-10(16)13-8-12/h4-7H2,1-3H3 |
Clé InChI |
QZIWOGKNPJLBNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(=O)CN1CCCC1=NC#N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


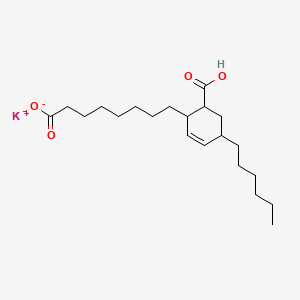

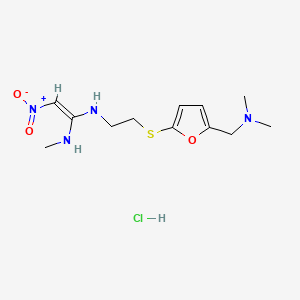
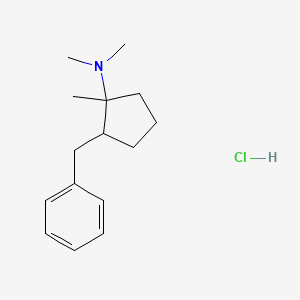
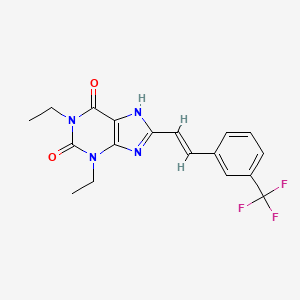
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)





